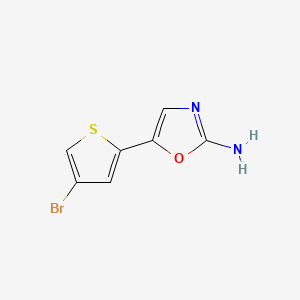

5-(4-Bromothiophen-2-yl)oxazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN2OS |

|---|---|

Molecular Weight |

245.10 g/mol |

IUPAC Name |

5-(4-bromothiophen-2-yl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C7H5BrN2OS/c8-4-1-6(12-3-4)5-2-10-7(9)11-5/h1-3H,(H2,9,10) |

InChI Key |

NFTNMAFCCBKNSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1Br)C2=CN=C(O2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 4 Bromothiophen 2 Yl Oxazol 2 Amine

Retrosynthetic Analysis Approaches for the 5-(4-Bromothiophen-2-yl)oxazol-2-amine Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests several viable synthetic pathways. The most logical disconnection is at the C5-C2' bond between the oxazole (B20620) and thiophene (B33073) rings. This approach simplifies the molecule into two key building blocks: a 2-aminooxazole synthon and a 4-bromothiophene synthon.

Key Disconnections:

C5(oxazole)-C2(thiophene) bond: This is the most common disconnection, pointing towards a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or direct arylation reaction. This strategy would involve coupling a 5-halo-2-aminooxazole with a 4-bromothiophene-2-boronic acid (or its ester) or a stannane (B1208499) derivative.

Oxazole ring formation: An alternative approach involves constructing the oxazole ring from an acyclic precursor already bearing the 4-bromothiophene moiety. This could involve the cyclization of an α-haloketone derived from 4-bromothiophene with a cyanating agent and ammonia (B1221849) source.

The first approach is often preferred due to the modularity and the commercial availability or straightforward synthesis of the required building blocks.

Synthesis of the 2-Aminooxazole Ring System Precursors

The 2-aminooxazole core is a fundamental building block. Several methods exist for its synthesis, often starting from simple, readily available materials.

One common precursor for the cross-coupling strategy is 2-amino-5-bromooxazole . Its synthesis can be achieved, for example, through the bromination of 2-aminooxazole. Alternatively, cyclization strategies can be employed. For instance, the reaction of cyanamide (B42294) with glycolaldehyde (B1209225) can produce 2-aminooxazole, which can then be halogenated. youtube.com More complex precursors for direct cyclization might include α-haloketones which react with cyanamide or a related nitrogen source.

Strategies for the Introduction and Functionalization of the 4-Bromothiophene Moiety

The 4-bromothiophene unit can be introduced either before or after the formation of the oxazole ring. The most versatile method involves a post-cyclization functionalization using a palladium-catalyzed cross-coupling reaction.

Suzuki Coupling: This is a widely used method for forming carbon-carbon bonds. The strategy would involve the reaction of 2-amino-5-bromooxazole with 4-bromothiophene-2-boronic acid or its corresponding pinacol (B44631) ester. The boronic acid can be prepared from 2,4-dibromothiophene (B1333396) via lithium-halogen exchange followed by quenching with a trialkyl borate.

Stille Coupling: An alternative is the Stille coupling, which would utilize a stannane derivative, such as 2-(tributylstannyl)-4-bromothiophene , reacting with 2-amino-5-bromooxazole.

A representative reaction scheme for a Suzuki coupling is shown below:

Scheme 1: Suzuki coupling approach for the synthesis of this compound.

Optimization of Reaction Conditions for Yield and Selectivity in this compound Formation

The efficiency of the key cross-coupling step is highly dependent on the reaction conditions. Optimization of parameters such as the catalyst, ligand, base, solvent, and temperature is critical to maximize yield and selectivity. While specific optimization data for the target molecule is not extensively published, analogies can be drawn from similar syntheses of 5-aryl-2-aminooxazoles and related heterocyclic couplings. nih.govnih.gov

Key parameters for optimization include:

Catalyst: Palladium catalysts such as Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ are commonly employed. The choice of catalyst can significantly impact reaction efficiency.

Ligand: For catalysts like Pd(OAc)₂, the addition of a phosphine (B1218219) ligand (e.g., PPh₃, XPhos, SPhos) is often necessary to stabilize the active palladium species and facilitate the catalytic cycle.

Base: An inorganic base is required to activate the boronic acid. Common choices include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can influence the reaction rate and yield.

Solvent: A mixture of an organic solvent and water is typical for Suzuki couplings. Common organic solvents include tetrahydrofuran (B95107) (THF), dioxane, and dimethylformamide (DMF).

Below is a table summarizing typical conditions used in analogous Suzuki coupling reactions for the synthesis of aryl-substituted heterocycles.

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ (2) | - | Na₂CO₃ (2.0) | THF/H₂O | 80 | 75-90 |

| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 80-95 |

| Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3.0) | Toluene/H₂O | 110 | 70-88 |

This table represents typical conditions for analogous Suzuki coupling reactions and should be considered a starting point for optimization.

Catalytic Approaches in the Synthesis of this compound

As highlighted, catalytic methods are central to the synthesis of this molecule. Palladium-catalyzed cross-coupling reactions are the most prominent. The catalytic cycle for a Suzuki reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the 5-bromo-2-aminooxazole to form a Pd(II) species.

Transmetalation: The organoboron compound (4-bromothiophene-2-boronic acid) transfers its organic group to the Pd(II) complex, facilitated by the base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Recent advances in catalysis also include the use of nickel catalysts, which can be a more earth-abundant and cost-effective alternative to palladium for certain cross-coupling reactions.

Development of Scalable Synthetic Routes for this compound

Transitioning a synthetic route from laboratory scale to industrial production presents several challenges, including cost, safety, and efficiency. For the synthesis of this compound, developing a scalable route would focus on:

Minimizing step count: A convergent synthesis, such as the cross-coupling approach, is generally more scalable than a long linear sequence.

Cost-effective reagents: Using inexpensive starting materials and catalysts is crucial.

Process safety: Avoiding highly toxic or pyrophoric reagents (like n-BuLi at large scale) is preferred.

Purification: Developing non-chromatographic purification methods, such as crystallization or precipitation, is essential for large-scale production.

A recent method for the rapid and scalable synthesis of oxazoles directly from carboxylic acids using a triflylpyridinium reagent could be adapted for this purpose, potentially offering a more streamlined process. nih.gov

Advanced Purification Techniques Employed in the Synthesis of this compound

The purification of the final compound is a critical step to ensure high purity. For laboratory-scale synthesis, the primary method of purification is flash column chromatography on silica (B1680970) gel. nih.gov The choice of eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol) is determined by the polarity of the compound and its impurities.

For larger scale operations, other techniques are more practical:

Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent or solvent system is a highly effective method for achieving high purity.

Trituration: This involves washing the crude solid product with a solvent in which it is poorly soluble to remove more soluble impurities.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, especially at the later stages of research and development, preparative HPLC can be employed, although it is generally not cost-effective for large-scale production.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 5 4 Bromothiophen 2 Yl Oxazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing intricate details about the chemical environment, connectivity, and spatial arrangement of atoms.

Application of One-Dimensional (¹H, ¹³C, ¹⁵N) NMR Techniques for Structural Elucidation

One-dimensional NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, serves as the foundational approach for the structural characterization of 5-(4-Bromothiophen-2-yl)oxazol-2-amine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information regarding the number of different types of protons and their neighboring environments. The anticipated chemical shifts (δ) in a suitable solvent like DMSO-d₆ would be as follows: The amino group (-NH₂) protons would likely appear as a broad singlet. The protons on the thiophene (B33073) ring are expected to appear as distinct signals in the aromatic region. Specifically, the proton at position 3 of the thiophene ring (H-3') and the proton at position 5 (H-5') would exhibit characteristic chemical shifts influenced by the bromine and the oxazole (B20620) substituents. The proton on the oxazole ring (H-4) would also resonate in the aromatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the thiophene and oxazole rings are diagnostic. The carbon bearing the bromine atom (C-4') is expected to have a lower chemical shift compared to the other thiophene carbons due to the heavy atom effect. The carbons of the oxazole ring (C-2, C-4, and C-5) will have characteristic shifts, with the carbon attached to the amino group (C-2) and the carbon linked to the thiophene ring (C-5) being of particular interest.

¹⁵N NMR Spectroscopy: ¹⁵N NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms in the oxazole ring and the amino group. The chemical shifts of the oxazole ring nitrogen and the exocyclic amino nitrogen would be distinct.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~158-162 |

| 4 | ~7.0-7.5 | ~120-125 |

| 5 | - | ~145-150 |

| 2' | - | ~140-145 |

| 3' | ~7.2-7.7 | ~125-130 |

| 4' | - | ~110-115 |

| 5' | ~7.5-8.0 | ~128-133 |

| -NH₂ | ~6.0-7.0 (broad) | - |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) Methodologies for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons, primarily identifying adjacent protons. For this compound, COSY would be expected to show a correlation between the H-3' and H-5' protons of the thiophene ring, if any long-range coupling exists, and potentially between the oxazole proton and the amino protons under certain conditions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in the thiophene and oxazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is a powerful tool for connecting the different fragments of the molecule. Key expected HMBC correlations would include those between the oxazole proton (H-4) and the oxazole carbons (C-2 and C-5), as well as correlations between the thiophene protons (H-3' and H-5') and the carbons of both the thiophene and oxazole rings. For instance, a correlation between the H-5' proton of the thiophene ring and the C-5 carbon of the oxazole ring would confirm the connectivity between the two heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, providing insights into the molecule's conformation. For example, NOESY could reveal through-space interactions between the protons of the thiophene ring and the oxazole ring, helping to define their relative orientation.

Advanced NMR Techniques for Conformational Analysis of this compound

The relative orientation of the thiophene and oxazole rings is a key conformational feature. Advanced NMR techniques such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to study the conformational dynamics. Furthermore, the measurement of long-range ¹H-¹³C coupling constants can provide valuable information about the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of this compound. This accurate mass measurement allows for the unambiguous determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. The presence of bromine and sulfur, with their characteristic isotopic patterns, would be readily observable in the mass spectrum.

Expected HRMS Data for this compound

| Ion | Calculated m/z (Monoisotopic) |

| [M+H]⁺ (C₇H₅Br_N₂OS) | 259.9433 |

| [M+H]⁺ (C₇H₅⁸¹Br_N₂OS) | 261.9412 |

The presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio would result in two major peaks separated by 2 Da.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of this compound

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion or protonated molecule) and its subsequent fragmentation to produce product ions. The analysis of these fragmentation patterns provides valuable structural information. The fragmentation of this compound would likely proceed through several characteristic pathways, including:

Loss of small neutral molecules: Fragmentation could be initiated by the loss of small, stable molecules such as CO, HCN, or H₂NCN.

Cleavage of the heterocyclic rings: Both the oxazole and thiophene rings could undergo cleavage. The fragmentation of the thiophene ring might involve the loss of the bromine atom or the entire C-Br fragment.

Fission of the bond between the two rings: The single bond connecting the oxazole and thiophene rings could cleave, leading to fragment ions corresponding to each of the individual heterocyclic systems.

The study of these fragmentation pathways allows for the confirmation of the proposed structure and can be useful in the identification of related compounds in complex mixtures.

Infrared (IR) and Raman Spectroscopy Methodologies for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify functional groups and probe the molecular vibrations of a compound. For this compound, these methods would provide a detailed vibrational fingerprint.

Expected Vibrational Modes: The IR and Raman spectra would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent parts: the bromothiophene ring, the oxazole ring, and the amine group.

Amine (NH₂) Group: The primary amine would exhibit characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric modes. An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹.

Oxazole Ring: The C=N stretching vibration within the oxazole ring would likely appear in the 1620-1690 cm⁻¹ region. The C-O-C stretching of the oxazole ether linkage is expected between 1020-1250 cm⁻¹.

Thiophene Ring: C-H stretching vibrations of the thiophene ring are anticipated above 3000 cm⁻¹. The C=C stretching vibrations within the ring would fall in the 1400-1500 cm⁻¹ range. The C-S stretching modes are typically weaker and appear in the 600-800 cm⁻¹ region.

C-Br Bond: The stretching vibration of the carbon-bromine bond is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

A hypothetical data table summarizing these expected vibrational frequencies is presented below.

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300-3500 |

| Amine (-NH₂) | N-H Scissoring (Bending) | 1600-1650 |

| Oxazole Ring | C=N Stretch | 1620-1690 |

| Oxazole Ring | C-O-C Stretch | 1020-1250 |

| Thiophene Ring | Aromatic C-H Stretch | >3000 |

| Thiophene Ring | C=C Ring Stretch | 1400-1500 |

| Thiophene Ring | C-S Stretch | 600-800 |

| Bromine Substituent | C-Br Stretch | 500-600 |

This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* and n → π* transitions arising from the conjugated system formed by the thiophene and oxazole rings.

Research Findings: While specific studies on this exact molecule are scarce, research on similar conjugated heterocyclic systems indicates that the main absorption bands would likely occur in the UV region. mdpi.com The presence of the bromine atom and the amine group as auxochromes would be expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound. The extended conjugation between the two aromatic rings would lead to intense π → π* transitions. Weaker n → π* transitions, arising from the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, often as shoulders on the main absorption bands.

X-ray Crystallography Methodologies for Solid-State Structural Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecule's connectivity and conformation in the solid state.

A crystallographic analysis would yield detailed information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-O, C-S, C-Br) and angles, confirming the geometry of the oxazole and thiophene rings.

Planarity: Determination of the dihedral angle between the planes of the thiophene and oxazole rings, which is crucial for understanding the degree of conjugation.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the amine group) and other non-covalent interactions like halogen bonding or π–π stacking, which govern the crystal packing. uzh.chmdpi.com

Although a crystal structure for the title compound is not publicly available, data from related structures, such as 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, reveal the importance of intermolecular contacts, including those involving bromine and hydrogen atoms, in defining the crystal lattice. uzh.ch

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of each atom. |

| Bond Lengths/Angles | Geometric parameters of the molecule. |

| Torsion Angles | Conformational details of the molecule. |

| Intermolecular Contacts | Hydrogen bonds, halogen bonds, π-stacking. |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Methodologies for Chiroptical Properties (if applicable)

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. These methods are exclusively used for the analysis of chiral molecules.

The compound this compound is achiral as it does not possess a stereocenter and cannot exist as non-superimposable mirror images. Therefore, it would not exhibit a CD or VCD spectrum. These techniques would only become applicable if the molecule were modified to introduce a chiral center or if it were placed in a chiral environment. For instance, if a chiral substituent were added to the molecule, VCD, in conjunction with quantum chemical calculations, could be used to determine its absolute configuration. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of 5 4 Bromothiophen 2 Yl Oxazol 2 Amine

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a good balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are used to determine the molecule's ground-state electronic structure, from which a wide range of properties can be derived. For a molecule like 5-(4-Bromothiophen-2-yl)oxazol-2-amine, a common approach would involve using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to provide reliable results.

The first step in any quantum chemical study is to find the minimum energy structure of the molecule, known as geometry optimization. This process adjusts the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional arrangement of the atoms. For analogous heterocyclic systems, DFT calculations have been shown to reproduce experimental X-ray diffraction data with good accuracy.

Below is a representative table of optimized geometric parameters for a related thiazole (B1198619) derivative, illustrating the kind of data obtained from such calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.35 - 1.46 | - | - |

| C-H | 1.09 | - | - |

| N-H | 1.01 | - | - |

| C-N | 1.37 | - | - |

| C-S | 1.70 - 1.75 | - | - |

| C-O | 1.35 - 1.38 | - | - |

| C-Br | 1.88 - 1.90 | - | - |

| C-N-C | - | 105 - 110 | - |

| C-S-C | - | 92 - 93 | - |

| Thiophene (B33073)/Oxazole (B20620) | - | - | 5 - 20 |

| Note: Data is representative of typical bond lengths and angles in similar heterocyclic systems as found in the literature. The dihedral angle between the thiophene and oxazole rings would be a key parameter determining the overall molecular conformation. |

DFT is also a powerful tool for predicting various spectroscopic properties, which can aid in the characterization and identification of the synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. These theoretical shifts can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical infrared (IR) spectrum can be compared with the experimental FT-IR spectrum to identify characteristic functional group vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the UV-Visible spectrum. These calculations help in understanding the electronic transitions within the molecule.

Table of Predicted Spectroscopic Data (Representative for similar structures)

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (δ, ppm) | |

| Thiophene Protons | 6.8 - 7.5 |

| Oxazole Proton | 7.0 - 8.0 |

| Amine Protons | 5.0 - 6.5 |

| ¹³C NMR (δ, ppm) | |

| Thiophene Carbons | 110 - 140 |

| Oxazole Carbons | 120 - 160 |

| IR (cm⁻¹) | |

| N-H stretch (amine) | 3300 - 3500 |

| C=N stretch (oxazole) | 1620 - 1680 |

| C-S stretch (thiophene) | 650 - 750 |

| UV-Vis (λ_max, nm) | 300 - 400 |

Note: These values are typical ranges observed for analogous thiophene and oxazole-containing compounds and are for illustrative purposes.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity.

HOMO: Represents the ability to donate an electron. For a molecule like this compound, the HOMO is likely to be distributed over the electron-rich thiophene and amino-oxazole rings.

LUMO: Represents the ability to accept an electron. The LUMO is often located over the aromatic systems.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A small energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is critical for predicting how the molecule will interact with other species. In the MEP of the title compound, negative potential (red/yellow) would be expected around the nitrogen and oxygen atoms of the oxazole ring and the sulfur atom of the thiophene ring, while positive potential (blue) would be found near the amine hydrogens.

Table of FMO and MEP Data (Representative for similar structures)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Note: These values are typical ranges for similar heterocyclic systems and serve as an illustration.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This local reactivity information is invaluable for predicting the outcomes of chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations are typically performed on a single, static conformation in the gas phase, Molecular Dynamics (MD) simulations can explore the conformational landscape and dynamic behavior of a molecule in a more realistic environment, such as in a solvent. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule's movements and conformational changes to be tracked over time. For this compound, MD simulations could reveal the preferred rotational orientations of the thiophene and oxazole rings and how they are influenced by the surrounding solvent molecules.

Molecular Docking Studies: Theoretical Exploration of Biological Target Interactions

Given that many thiophene and oxazole derivatives exhibit biological activity, molecular docking is a valuable computational technique to predict and analyze how a molecule like this compound might bind to the active site of a biological target, such as an enzyme or a receptor. researchgate.net

The process involves placing the optimized 3D structure of the ligand (the title compound) into the binding pocket of a target protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, the amino group and the heteroatoms in the oxazole and thiophene rings could act as hydrogen bond donors or acceptors.

Table of Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase (e.g., FLT3) | -7.0 to -9.0 | Asp, Glu, Phe | Hydrogen Bond, π-π Stacking |

| Dihydrofolate Reductase (DHFR) | -6.5 to -8.5 | Ser, Leu, Ile | Hydrogen Bond, Hydrophobic |

Note: This table is purely illustrative and shows the type of data that would be generated from a molecular docking study against common drug targets. The values are representative of similar heterocyclic inhibitors.

Methodologies for Target Protein Preparation and Active Site Identification

The initial step in computational drug design involves the identification and preparation of a biological target, typically a protein, with which the ligand of interest, in this case, this compound, is predicted to interact. The selection of a target protein is often guided by the therapeutic area of interest. For instance, given the structural similarities of the subject compound to known kinase inhibitors, a relevant target could be a protein kinase such as Cyclin-Dependent Kinase 2 (CDK2) or FMS-like tyrosine kinase 3 (FLT3). researchgate.netnih.gov

Once a target is chosen, its three-dimensional structure is typically retrieved from a public repository like the Protein Data Bank (PDB). The preparation of this protein for docking studies is a critical phase that directly impacts the reliability of the results. Standard preparation protocols generally involve the following steps:

Removal of Non-essential Molecules: Water molecules, co-solvents, and any co-crystallized ligands are usually removed from the PDB file. This is done to create a clean binding site for the new ligand to be docked. However, in some cases, critical water molecules that mediate ligand-protein interactions are retained.

Addition of Hydrogen Atoms: Since X-ray crystallography often does not resolve the positions of hydrogen atoms, they must be added to the protein structure. This is crucial as hydrogen atoms are vital for forming hydrogen bonds, which are key components of ligand-receptor interactions.

Assigning Charges and Atom Types: Appropriate force fields are used to assign partial charges and atom types to the protein residues. This step is essential for accurately calculating the energetic interactions between the ligand and the protein.

Protonation of Titratable Residues: The protonation states of ionizable residues like histidine, aspartic acid, and glutamic acid are determined, often based on the physiological pH.

Active Site Identification: The binding pocket, or active site, of the protein is the region where the ligand is expected to bind. This can be identified in several ways:

Based on Co-crystallized Ligands: If the PDB structure contains a co-crystallized ligand, the active site can be defined as the region occupied by this ligand.

Automated Cavity Detection Algorithms: Various software programs can identify potential binding cavities on the protein surface based on its geometric shape.

Literature Precedence: Published studies on the target protein often provide information about the key residues involved in its biological function and ligand binding.

The prepared protein structure, with its defined active site, serves as the receptor for subsequent docking simulations.

Ligand Preparation and Conformational Sampling of this compound for Docking

Parallel to the protein preparation, the ligand, this compound, must also be prepared for docking. This process involves generating a high-quality 3D structure of the molecule and exploring its possible conformations.

The initial 2D structure of this compound is drawn using chemical drawing software and then converted into a 3D model. This 3D structure is then subjected to energy minimization using a suitable force field to obtain a low-energy, stable conformation.

Conformational Sampling: Since a molecule can exist in various shapes or conformations due to the rotation of its single bonds, it is important to sample these different conformations. This is because the conformation in which the ligand binds to the protein may not be its lowest energy state in solution. Conformational sampling methods generate a library of possible ligand conformations that will be used in the docking process. This allows for a more flexible representation of the ligand, increasing the chances of identifying the correct binding pose.

Analysis of Ligand-Receptor Interaction Energies and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the various conformations of this compound into the active site of the prepared target protein and evaluating the goodness of fit for each pose.

The evaluation is performed using a scoring function, which is a mathematical model that estimates the binding affinity between the ligand and the protein. The output of a docking simulation is a set of possible binding poses, each with a corresponding binding energy score. Lower binding energy values typically indicate a more stable ligand-protein complex.

Analysis of Binding Modes: The top-ranked poses are then visually inspected to analyze the specific interactions between this compound and the amino acid residues of the active site. Key interactions that are typically analyzed include:

Hydrogen Bonds: These are crucial for the specificity and stability of ligand binding.

Hydrophobic Interactions: The non-polar parts of the ligand interact favorably with non-polar residues in the active site.

Pi-Pi Stacking: Aromatic rings in the ligand can interact with aromatic residues in the protein.

Halogen Bonds: The bromine atom on the thiophene ring can potentially form halogen bonds with electron-donating atoms in the protein.

A hypothetical analysis of the binding of this compound to a protein kinase might reveal that the amino group on the oxazole ring acts as a hydrogen bond donor, while the nitrogen atom in the oxazole ring acts as a hydrogen bond acceptor, forming key interactions with the hinge region of the kinase.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Protein Residues |

| Hydrogen Bond Donor | Amino group (-NH2) | Asp, Glu, backbone carbonyls |

| Hydrogen Bond Acceptor | Oxazole nitrogen, Thiophene sulfur | Asn, Gln, Ser, Thr, backbone amides |

| Hydrophobic | Thiophene ring, Oxazole ring | Leu, Val, Ile, Phe, Trp |

| Halogen Bond | Bromine atom | Backbone carbonyls, Ser, Thr |

Pharmacophore Modeling and Virtual Screening Based on the this compound Scaffold

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model for the this compound scaffold would be developed based on its key interaction features identified from docking studies or from a set of known active molecules with a similar scaffold.

A typical pharmacophore model for this scaffold might include features such as:

A hydrogen bond donor (from the amino group).

A hydrogen bond acceptor (from the oxazole nitrogen).

An aromatic/hydrophobic feature (from the thiophene and/or oxazole rings).

A halogen bond donor (from the bromine atom).

Virtual Screening: Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. nih.gov This process, known as virtual screening, allows for the rapid identification of a diverse set of compounds that are likely to be active at the same target. The hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, and eventually, experimental testing.

| Pharmacophore Feature | 3D Coordinates (Hypothetical) | Radius (Å) |

| Hydrogen Bond Donor | (x1, y1, z1) | 1.0 |

| Hydrogen Bond Acceptor | (x2, y2, z2) | 1.0 |

| Aromatic Ring | (x3, y3, z3) | 1.5 |

| Halogen Bond Donor | (x4, y4, z4) | 1.2 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For the this compound scaffold, a QSAR study would involve synthesizing and testing a series of analogs with variations at different positions of the molecule.

The process of developing a QSAR model involves several steps:

Data Set Preparation: A series of analogs of this compound is synthesized, and their biological activities (e.g., IC50 values) against a specific target are experimentally determined.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activities. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

A validated QSAR model can be used to:

Predict the biological activity of new, unsynthesized compounds based on their structure.

Identify the key molecular features that are important for biological activity, providing insights for further optimization of the lead compound.

Guide the design of new analogs with improved potency and other desirable properties.

Biological Activity Research and Mechanistic Studies of 5 4 Bromothiophen 2 Yl Oxazol 2 Amine and Its Derivatives in Vitro Focus

Enzyme Inhibition Assays: Methodological Frameworks and Target Specificity

The investigation of 5-(4-Bromothiophen-2-yl)oxazol-2-amine and its analogs as potential enzyme inhibitors involves a structured approach, beginning with the development of specific assays and culminating in detailed kinetic studies to elucidate the mechanism of inhibition.

Development and Validation of In Vitro Enzymatic Assays

The foundation of any enzyme inhibition study lies in the creation of a robust and reliable assay. The primary goal is to establish an assay that is sensitive enough to detect inhibitors, particularly during high-throughput screening, and can be later optimized for lead optimization to distinguish between increasingly potent compounds. youtube.com Key considerations in the development and validation of these assays include the careful evaluation and characterization of the enzyme, substrate, co-factors, and buffer conditions. nih.gov

For instance, in the development of assays for novel inhibitors, it is crucial to determine the optimal enzyme concentration. An enzyme titration is performed to ascertain the concentration of active sites in the assay. nih.gov The concentration of the enzyme is a critical factor, as the most potent inhibitors that can be measured will not appear more potent than half the concentration of the enzyme used in the assay. youtube.com

The formation of the product should be linear with respect to time, which is best achieved by measuring the rate of product formation under the chosen assay conditions. nih.gov For example, in the study of inhibitors for enzymes like HIV reverse transcriptase, known amounts of an inhibitor are used to derive a standard inhibition curve, from which the concentrations of the inhibitor in experimental samples can be determined. nih.gov

Furthermore, the potential for the compound to become a drug is assessed by analyzing its biochemical behavior, which is associated with good drug-like properties both in vitro and in vivo. nih.gov The thiophene (B33073) moiety, present in the compound of interest, is a privileged pharmacophore in medicinal chemistry, known to improve physicochemical properties and binding affinity. nih.gov

Kinetic Studies and Inhibitor Mechanism Determination for this compound

Once an inhibitor is identified, kinetic studies are paramount to determine its mechanism of action—whether it is a competitive, non-competitive, or uncompetitive inhibitor. youtube.com Understanding the mechanism of action is critical in the early discovery and development of drug candidates. nih.gov

The type of inhibition can be determined by assessing the inhibitor's potency at various substrate concentrations. A competitive inhibitor will appear less potent at high substrate concentrations, while an uncompetitive inhibitor, which binds to the enzyme-substrate complex, will appear less potent at low substrate concentrations. The potency of a non-competitive inhibitor, which binds equally well to the free enzyme and the enzyme-substrate complex, is not affected by substrate concentration. youtube.com To be optimally sensitive to all types of inhibitors, screening is often conducted at the substrate's Kₘ concentration. youtube.com

For tight-binding inhibitors, the apparent affinity (Kᵢ) is close to the concentration of the enzyme in the assay. nih.gov These inhibitors can display noncompetitive characteristics, even if their binding manner is competitive or uncompetitive with respect to the substrate. nih.gov

| Compound Class | Target Enzyme | IC₅₀ | Reference |

| Thiophene Derivative | M. tuberculosis LysRS | 42 μM | acs.org |

| Pyrazole-Thiazole Analog | HiDapE | 22.4 µM | nih.gov |

Receptor Binding Studies and Ligand-Receptor Interaction Methodologies

The interaction of this compound with specific receptors is a key area of investigation to understand its pharmacological profile. Various biophysical techniques are employed to characterize these interactions.

Radioligand Binding Assays and Fluorescence-Based Binding Assays

Radioligand binding assays are a classic and powerful tool for quantifying the affinity of a ligand for a receptor. These assays involve the use of a radioactively labeled ligand that binds to the receptor of interest. By competing with the labeled ligand, the binding affinity of an unlabeled compound, such as this compound, can be determined.

Fluorescence-based binding assays offer a non-radioactive alternative. These assays can rely on changes in the fluorescence properties of a labeled ligand or the receptor itself upon binding. They are well-suited for high-throughput screening and can provide real-time data on binding kinetics.

Studies on novel thiazole-thiophene conjugates as adenosine (B11128) receptor antagonists have utilized such binding affinity evaluations. nih.gov In this research, various molecules were assessed for their interaction with A₁, A₂ₐ, and A₃ adenosine receptor subtypes, with some compounds showing significant affinity. nih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) Methodologies for Binding Affinity

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques for the kinetic and thermodynamic characterization of ligand-receptor interactions. nih.gov

SPR measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized receptor, providing real-time data on the association and dissociation rate constants. nih.gov This allows for the determination of the binding affinity (K₋).

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K₋), enthalpy (ΔH), and entropy (ΔS). nih.gov

While specific SPR or ITC data for this compound is not available, the principles of these techniques are widely applied in drug discovery. For instance, the analysis of experimental ITC data for 2′-CMP + RNASE and BH3I-1 + hBCLXL has been used to determine the kinetic and thermodynamic parameters of the binding process. nih.gov

Cellular Assays for Investigating Biological Responses and Pathway Modulation

Cellular assays are crucial for understanding the biological effects of a compound in a more physiologically relevant context. These assays can measure a wide range of cellular responses, from cell viability and proliferation to the modulation of specific signaling pathways.

For example, in the discovery of Ebola virus entry inhibitors, thiophene derivatives were tested in cell-based assays using VeroE6 cells infected with the wild-type Zaire EBOV Mayinga 1976 strain. acs.org These assays revealed a strong correlation between antiviral activity in a surrogate model and with the infectious virus, along with good selectivity indexes. acs.org The 50% effective concentration (EC₅₀) is a key parameter derived from these assays. acs.org

Similarly, in the development of inhibitors for B4GALT1 for potential pancreatic cancer therapy, the cytotoxic effects of a lead compound were evaluated using the Cell Counting Kit-8 (CCK-8) assay on human pancreatic cancer cells and control pancreatic ductal epithelial cells. frontiersin.org This allowed for the determination of the half-maximal inhibitory concentration (IC₅₀) and confirmed the selective cytotoxicity of the compound towards cancer cells. frontiersin.org

In the context of anticancer research, newly synthesized oxazole (B20620) derivatives have been evaluated for their anti-proliferative activity against a panel of cancer cell lines. biointerfaceresearch.com For instance, 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide showed high anti-proliferative activity against the HOP-92 non-small cell lung cancer cell line. biointerfaceresearch.com

| Compound/Derivative | Cell Line | Assay Type | Measured Parameter | Finding | Reference |

| Thiophene Derivatives | VeroE6 (infected with EBOV) | Antiviral Assay | EC₅₀ | Strong correlation between surrogate and infectious models, good selectivity. | acs.org |

| Compound 1105486 | PANC-1 (pancreatic cancer), hTERT-HPNE (normal) | CCK-8 Viability Assay | IC₅₀ | Dose-dependent inhibition of PANC-1 (IC₅₀ ≈ 20 µM) with negligible cytotoxicity to normal cells. | frontiersin.org |

| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | HOP-92 (Non-Small Cell Lung Cancer) | Anti-proliferative Assay | Growth Inhibition | High anti-proliferative activity. | biointerfaceresearch.com |

Methodologies for Assessing Cellular Proliferation and Viability

A primary indicator of a compound's potential anticancer activity is its ability to inhibit the growth of cancer cells. Metabolic assays are commonly employed to assess cellular proliferation and viability. These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.

One of the most common methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . researchgate.net In this colorimetric assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced, which is quantified by measuring the absorbance at a specific wavelength, correlates with the number of viable cells. researchgate.net This allows for the determination of the compound's IC₅₀ value, the concentration at which it inhibits 50% of cell growth.

Other similar metabolic assays include the XTT, MTS, and WST-1 assays, which offer advantages such as higher sensitivity and the use of water-soluble formazan dyes, simplifying the experimental procedure. The data generated from these assays are fundamental in the initial screening of oxazole derivatives for their cytotoxic potential against various cancer cell lines. nih.gov

Techniques for Apoptosis and Cell Cycle Analysis

Compounds that inhibit cell proliferation may do so by inducing programmed cell death, or apoptosis, or by arresting the cell cycle at specific checkpoints. Flow cytometry is a powerful technique used to analyze these cellular events.

To detect apoptosis, cells are typically stained with Annexin V and propidium (B1200493) iodide (PI) . nih.gov Annexin V is a protein that has a high affinity for phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. By analyzing the fluorescence of a cell population, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov For instance, studies on other heterocyclic compounds have shown significant increases in apoptotic populations following treatment. nih.gov

Cell cycle analysis is also performed using flow cytometry. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as PI. The fluorescence intensity of the stained cells is then proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase. For example, some anticancer agents have been shown to arrest the cell cycle at the G1 or G2/M phase. researchgate.net

Gene Expression and Protein Level Analysis

To delve deeper into the mechanism of action of This compound , it is essential to analyze its effects on the expression of genes and proteins involved in cell proliferation, apoptosis, and other key cellular pathways.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive technique used to measure the messenger RNA (mRNA) levels of specific genes. This can reveal whether a compound upregulates or downregulates the transcription of genes such as the pro-apoptotic Bax or the anti-apoptotic Bcl-2. nih.gov An increase in the Bax/Bcl-2 ratio is often indicative of a pro-apoptotic response. nih.gov

Western Blotting is a widely used technique to detect and quantify specific proteins in a cell lysate. This method can be used to assess the levels of key proteins involved in apoptosis, such as caspases (e.g., caspase-3), and cell cycle regulators (e.g., cyclins and cyclin-dependent kinases). nih.gov For example, the activation of caspase-3 is a hallmark of apoptosis. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is another antibody-based technique that can be used to quantify the levels of specific proteins, including cytokines, growth factors, and other signaling molecules, in cell culture supernatants or cell lysates.

Mechanistic Investigations of Cellular Pathways and Molecular Targets Affected by this compound

While specific mechanistic data for This compound is not available in the public domain, research on structurally related oxazole derivatives suggests several potential cellular pathways and molecular targets that could be affected. benthamscience.com

Many oxazole-containing compounds have been found to exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer. ijrpr.com These can include pathways involved in cell survival, proliferation, and angiogenesis. For example, some oxazole derivatives have been shown to inhibit protein kinases, which are crucial enzymes in signal transduction pathways. benthamscience.com

Furthermore, the induction of apoptosis is a common mechanism of action for many anticancer drugs. benthamscience.com This can be triggered through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Investigations into related compounds often reveal modulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade. nih.gov

Structure-Activity Relationship (SAR) Studies of Analogues Derived from this compound

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for its potency and selectivity.

Impact of Substituent Modifications on the Oxazole Ring on Biological Activity

The oxazole ring itself is a key pharmacophore, and modifications to its substituents can have a significant impact on biological activity. nih.gov While specific SAR data for This compound is not available, general trends from other oxazole series can provide insights. For instance, the nature and position of substituents on the oxazole ring can influence the compound's interaction with its biological target.

Table 1: Hypothetical Impact of Oxazole Ring Modifications on Biological Activity

| Modification on Oxazole Ring | Predicted Effect on Activity | Rationale |

| Replacement of 2-amino group with substituted amides | Variable | May improve target binding through additional interactions, but could also introduce steric hindrance. |

| Introduction of small alkyl groups at C4 | Potentially decreased activity | May disrupt planarity or key interactions with the target. |

| Replacement of oxazole with thiazole (B1198619) | Variable | Thiazole is another common scaffold in bioactive compounds; this change would alter electronic and steric properties. researchgate.net |

This table is based on general principles of medicinal chemistry and SAR studies of other heterocyclic compounds, as specific data for this compound is not available.

Effects of Structural Changes in the Bromothiophene Moiety on Biological Activity

The bromothiophene moiety is another critical component of the molecule. The position of the bromine atom and the nature of the thiophene ring itself are important for activity.

The bromine atom at the 4-position of the thiophene ring is an interesting feature. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-protein binding. Moving the bromine to a different position or replacing it with other halogens (e.g., chlorine or fluorine) or other functional groups could significantly alter the compound's activity. nih.gov

Table 2: Hypothetical Effects of Bromothiophene Moiety Modifications on Biological Activity

| Modification on Bromothiophene Moiety | Predicted Effect on Activity | Rationale |

| Replacement of Bromine with Chlorine or Fluorine | Variable | Would alter the strength of potential halogen bonds and electronic properties. |

| Removal of the Bromine atom | Likely decreased activity | The bromine may be crucial for target interaction. |

| Replacement of Thiophene with a Phenyl ring | Variable | Would change the geometry and electronic distribution of the molecule. |

This table is based on general principles of medicinal chemistry and SAR studies of other heterocyclic compounds, as specific data for this compound is not available.

Development of Predictive SAR Models for Lead Optimization

The process of lead optimization is a critical phase in drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a promising hit compound. A key strategy in this endeavor is the development of predictive Structure-Activity Relationship (SAR) models. SAR studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity. For the this compound series, this involves the synthesis of a library of analogs and the subsequent evaluation of their in vitro biological activity.

The core structure of this compound presents several opportunities for chemical modification to explore the SAR. These include:

Substitution on the thiophene ring: The bromine atom at the 4-position of the thiophene ring is a key site for modification. Replacing it with other halogens (e.g., chlorine, fluorine) or with various electron-donating or electron-withdrawing groups can significantly influence the electronic properties and steric profile of the molecule, thereby impacting its interaction with a biological target.

Modification of the oxazole ring: While the oxazole ring itself is a stable aromatic heterocycle, substitutions at other available positions, if synthetically feasible, could be explored.

Derivatization of the 2-amino group: The primary amine at the 2-position of the oxazole ring is a versatile handle for derivatization. Acylation, alkylation, or formation of ureas and sulfonamides can introduce a wide range of functionalities, altering properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability.

Through the systematic synthesis and in vitro testing of these derivatives against a specific biological target (e.g., an enzyme or receptor), researchers can gather crucial data to build a SAR model. This model helps to identify the key structural features—the pharmacophore—required for optimal biological activity.

Detailed Research Findings from Analog Studies

While specific biological activity data for a comprehensive library of this compound derivatives is not extensively published in publicly accessible literature, we can infer potential research directions and data interpretation from studies on structurally related compounds. For instance, research on other 2-aminooxazole derivatives has demonstrated significant potential in areas like cancer and infectious diseases.

A hypothetical SAR study on a series of this compound analogs might yield data that can be tabulated to elucidate trends. The following interactive data table represents a simulated dataset for a series of analogs tested for their inhibitory activity against a hypothetical enzyme.

| Compound ID | R1 (at Thiophene-4) | R2 (at Amino) | IC50 (µM) |

| 1 | Br | H | 10.5 |

| 2 | Cl | H | 15.2 |

| 3 | F | H | 25.1 |

| 4 | Br | Acetyl | 5.8 |

| 5 | Br | Methyl | 8.2 |

| 6 | Br | Benzoyl | 3.1 |

| 7 | H | H | 50.7 |

From this hypothetical data, several SAR trends can be deduced:

Importance of the Halogen: The presence of a halogen at the 4-position of the thiophene ring appears to be beneficial for activity, with the unsubstituted analog (Compound 7) showing significantly weaker potency. Among the halogens, bromine (Compound 1) seems to be optimal compared to chlorine (Compound 2) and fluorine (Compound 3).

Impact of Amino Group Derivatization: Acylation of the 2-amino group generally leads to an increase in potency. The benzoyl derivative (Compound 6) shows the highest activity, suggesting that an aromatic substituent at this position may engage in favorable interactions with the target protein. Simple alkylation (Compound 5) also improves activity over the parent compound.

Quantitative Structure-Activity Relationship (QSAR) models represent a more advanced, computational approach to formalize the observed SAR. By using molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and statistical methods, a mathematical equation can be derived that correlates these descriptors with the biological activity. Such a model would allow for the virtual screening of a large number of yet-to-be-synthesized compounds, prioritizing those with the highest predicted potency for actual synthesis and evaluation, thereby accelerating the drug discovery process.

Derivatization Strategies and Synthetic Utility of 5 4 Bromothiophen 2 Yl Oxazol 2 Amine

Functionalization Reactions at the 2-Amino Group of the Oxazole (B20620) Ring

The primary amine at the 2-position of the oxazole ring is a key handle for a variety of functionalization reactions, including acylation, alkylation, and the formation of ureas and thioureas. These transformations allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

The 2-amino group of an oxazole ring can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with various acid chlorides can introduce diverse aryl or alkyl groups. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Similarly, alkylation of the 2-amino group can be achieved, although direct N-alkylation of 2-aminooxazoles can sometimes be challenging. However, methods for the N-alkylation of related 2-aminobenzoxazoles have been reported, suggesting that similar conditions could be adapted.

Furthermore, the 2-amino group serves as a nucleophile for the synthesis of urea (B33335) and thiourea (B124793) derivatives . Reaction with isocyanates or isothiocyanates provides a straightforward route to these functional groups. The synthesis of urea derivatives from amines and carbon dioxide has also been explored as a greener alternative. The formation of ureas from 2-aminooxazoles has been documented in the literature. These reactions significantly expand the chemical space accessible from the 5-(4-bromothiophen-2-yl)oxazol-2-amine scaffold.

Cross-Coupling Reactions at the Bromine Atom on the Thiophene (B33073) Ring (e.g., Suzuki, Sonogashira, Heck)

The bromine atom on the thiophene ring is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki, Sonogashira, and Heck reactions are particularly well-suited for the derivatization of this position.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between the bromothiophene and various organoboron reagents. This reaction has been successfully applied to 5-bromothiophene derivatives, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The reaction is typically catalyzed by a palladium complex in the presence of a base. The choice of catalyst, base, and solvent can be optimized to achieve high yields.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the bromothiophene and a terminal alkyne. This reaction, co-catalyzed by palladium and copper, is highly efficient for creating arylalkynes. It has been employed in the synthesis of complex molecules and is tolerant of various functional groups. Copper-free Sonogashira protocols have also been developed.

The Heck reaction provides a method for the vinylation of the bromothiophene by coupling with an alkene in the presence of a palladium catalyst and a base. This reaction is sensitive to the reaction conditions, including the choice of catalyst, solvent, and base, which often require careful optimization. The Heck reaction has been successfully performed on bromothiophene derivatives, leading to the formation of substituted alkenes.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | Aryl-substituted thiophene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Amine base | Alkynyl-substituted thiophene |

| Heck | Alkene (e.g., acrylate) | Pd(OAc)₂ / Phosphine (B1218219) ligand / Base | Alkenyl-substituted thiophene |

Modification and Substitution Reactions on the Thiophene Ring System

Beyond the bromine atom, the thiophene ring itself can undergo further modification. Electrophilic aromatic substitution reactions are a common way to introduce additional functional groups onto the thiophene ring. The directing effects of the existing substituents (the bromo and oxazolyl groups) will influence the position of the incoming electrophile.

Another powerful strategy for functionalizing the thiophene ring is through lithiation . The bromine atom can be exchanged for a lithium atom using an organolithium reagent like n-butyllithium, creating a nucleophilic species that can react with a variety of electrophiles. Directed ortho-metalation is also a possibility, where a directing group can guide the lithiation to a specific position on the ring. However, care must be taken as some lithiated intermediates can be unstable. Lithiation of bromothiazoles has been shown to be a viable strategy for introducing further functional groups. The reactivity of thiophenes with electron-withdrawing groups towards lithiation has also been studied.

Synthesis of Compound Libraries Based on the this compound Scaffold

The trifunctional nature of this compound makes it an excellent starting point for the construction of diverse compound libraries. By systematically applying the derivatization strategies outlined above, a large number of analogues can be generated. For example, a library could be created by first performing a Suzuki coupling at the bromo position with a set of boronic acids, followed by acylation of the 2-amino group with a variety of acid chlorides. This combinatorial approach can rapidly generate a multitude of structurally diverse molecules. The synthesis of libraries of thiophene-based azo scaffolds and other thiophene derivatives has been reported, demonstrating the feasibility of such approaches. The combination of different heterocyclic rings, such as thiophene and oxazole, is a known strategy for generating hybrid molecules with potentially enhanced biological activities.

Role of this compound as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The ability to selectively functionalize different positions of the this compound scaffold makes it a valuable building block in the synthesis of more complex molecules. For instance, the bromine atom can be used as a handle to attach the scaffold to a larger molecular framework via a cross-coupling reaction. Subsequently, the amino group can be further derivatized to introduce additional functionality or to modulate the properties of the final molecule. The oxazole ring itself is a common motif in natural products and bioactive molecules. Thiophene-containing compounds are also of significant interest in medicinal chemistry. The strategic use of this intermediate can streamline the synthesis of complex targets by providing a pre-functionalized core that can be elaborated in a controlled manner.

Future Research Perspectives and Methodological Challenges in the Study of 5 4 Bromothiophen 2 Yl Oxazol 2 Amine

Integration of Advanced Automation and High-Throughput Methodologies in Synthesis and Screening

The traditional, manual synthesis and screening of compound libraries are often laborious and time-consuming. The future of research on 5-(4-Bromothiophen-2-yl)oxazol-2-amine derivatives will likely be characterized by the increasing adoption of advanced automation and high-throughput methodologies. Automated synthesis platforms can significantly accelerate the generation of a diverse range of analogues by systematically varying substituents on both the thiophene (B33073) and oxazole (B20620) rings. Techniques such as microwave-assisted organic synthesis can expedite reactions, leading to the rapid production of novel 2,4,5-trisubstituted oxazole derivatives. nih.gov

Once synthesized, high-throughput screening (HTS) becomes crucial for evaluating the biological activity of these large compound libraries. HTS allows for the rapid assessment of thousands of compounds against various biological targets. For instance, HTS has been instrumental in identifying anticancer molecules and can be adapted to screen for other activities. mednexus.org The integration of HTS with automated synthesis creates a powerful cycle of design, synthesis, and testing that can dramatically shorten the timeline for identifying promising lead compounds.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and activity prediction of novel compounds like this compound. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns that are not readily apparent to human researchers. mdpi.com

For instance, Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can predict the biological activity of new derivatives based on their physicochemical properties and structural features. nih.gov This predictive capability allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, thereby conserving resources and time. nih.gov Furthermore, generative AI models, such as variational autoencoders and generative adversarial networks, can design entirely new molecules with desired properties, potentially leading to the discovery of novel and highly potent derivatives of the this compound scaffold. nih.gov Graph neural networks, which represent molecules as graphs of atoms and bonds, are particularly effective in predicting molecular properties and optimizing drug design. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas for this compound Derivatives

The inherent structural features of the thiophene and oxazole rings suggest a broad range of potential biological activities for this compound derivatives. While oxazole-containing compounds have been investigated for their anticancer, antibacterial, and anti-inflammatory properties, the specific therapeutic potential of this hybrid scaffold remains largely untapped. tandfonline.comnih.govnih.gov

Future research should focus on screening derivatives against a wide array of novel biological targets. For example, kinases such as FMS-like tyrosine kinase 3 (FLT3) have been identified as targets for oxazol-2-amine derivatives in the context of acute myeloid leukemia. nih.gov Similarly, the role of epidermal growth factor receptor (EGFR) and DNA gyrase as targets for quinoline-based compounds suggests that thiophene-oxazole hybrids could be explored for similar inhibitory activities. nih.gov Other potential therapeutic areas include neglected tropical diseases like leishmaniasis, where 2-amino-thiophene derivatives have shown promise. nih.gov The exploration of these and other novel targets could unveil new therapeutic applications for this class of compounds.

Addressing Challenges in Scaffold Modification and Structure-Based Design for Enhanced Research Outcomes

Despite the promise of the this compound scaffold, significant challenges remain in its modification and in the application of structure-based design. The synthesis of multi-substituted complex molecules requires flexible and robust synthetic methodologies. nih.gov While methods like the van Leusen oxazole synthesis offer a route to certain derivatives, the development of more versatile synthetic strategies is crucial for exploring a wider chemical space. nih.gov

Structure-based drug design (SBDD) relies on high-resolution structural information of the target protein in complex with the inhibitor. A major challenge will be to obtain crystal structures of this compound derivatives bound to their biological targets. These structures are essential for understanding the key molecular interactions and for guiding the rational design of more potent and selective inhibitors. mdpi.com Overcoming the hurdles of synthesizing diverse derivatives and obtaining crucial structural data will be paramount for unlocking the full therapeutic potential of this promising scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.